![molecular formula C23H15BrClN3 B2463522 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-04-7](/img/structure/B2463522.png)
3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazoloquinoline core structure. This core is substituted with a 4-bromophenyl group, a 2-chlorophenyl group, and a methyl group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, related quinoline and pyrazole compounds are often synthesized through multi-step reactions involving condensation, cyclization, and substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, which is a bicyclic structure containing a pyrazole ring fused to a quinoline ring .科学的研究の応用
Optical Properties and Spectroscopy of Pyrazoloquinoline Derivatives
Pyrazoloquinoline derivatives, including those related to 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, exhibit fascinating optical properties. For instance, the series of 4-aryl-1H-pyrazolo[3,4-b]quinolines showed significant emission and absorption spectra variations in different solvents. The spectral characteristics, including the emission and longest wavelength absorption bands, along with the quantum yield of emission and its lifetime, were analyzed to understand the optical behavior of these compounds (Khachatryan, Boszczyk, & Tomasik, 2006). Similarly, the optical absorption measurements and quantum-chemical simulations on derivatives of 1H-pyrazolo[3,4-b]quinoline revealed that specific substitutions can substantially alter the absorption spectra, which is crucial for understanding the optical properties of these compounds for potential applications (Koścień et al., 2003).
Structural Characteristics and Applications
Crystallographic Studies and Molecular Structures
Pyrazoloquinoline derivatives, including structures similar to this compound, have been extensively studied for their molecular and supramolecular structures. For example, the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes have led to the formation of hydrazone and pyrazolo[3,4-b]quinoline derivatives with potential biological activities. The molecular and supramolecular structures of these compounds, such as the formation of sheets and chains through hydrogen bonds and π-π stacking interactions, are of significant interest for understanding their properties and potential applications (Kumara et al., 2016). Similarly, the structural evaluation of various 2-phenylpyrazolo[4,3-c]quinolin-3-one monohydrates and their hydrates has provided insights into the tautomeric forms, stability, and supramolecular arrangements of these molecules, which is crucial for their potential pharmaceutical applications (Ferreira et al., 2013).
Biological Activities and Potential Applications
Antimicrobial and Biological Activities
Pyrazoloquinoline derivatives, similar to this compound, have been studied for their biological activities. The synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives have shown promising results. For instance, various substituted derivatives were prepared and evaluated for their antimicrobial properties, indicating the potential of these compounds in pharmaceutical applications (El-Sayed & Aboul‐Enein, 2001).
将来の方向性
特性
IUPAC Name |
3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClN3/c1-14-6-11-20-17(12-14)23-18(13-26-20)22(15-7-9-16(24)10-8-15)27-28(23)21-5-3-2-4-19(21)25/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEBYLVNLIKXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B2463440.png)

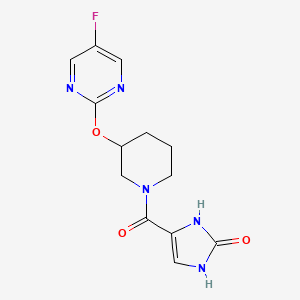

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B2463447.png)
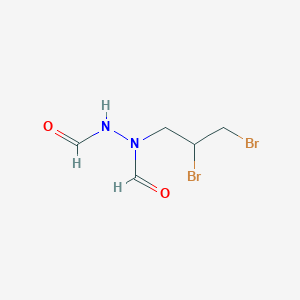
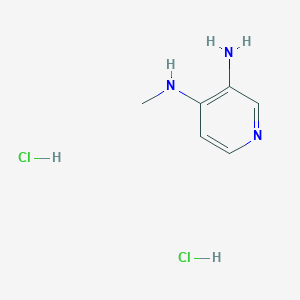
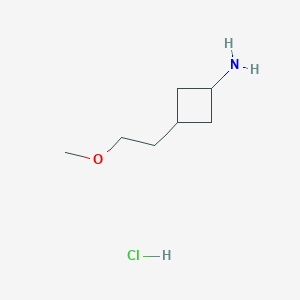
![6-Acetyl-2-(4-(p-tolylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2463455.png)
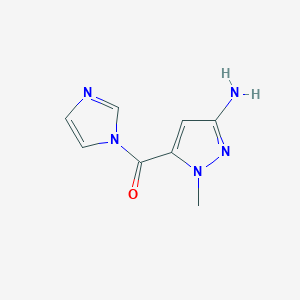
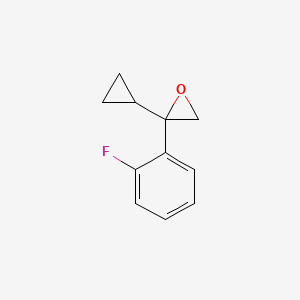
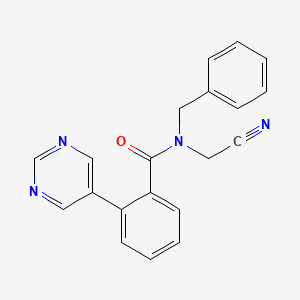
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B2463462.png)